molecular formula C10H17NO2 B13191236 tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13191236
M. Wt: 183.25 g/mol
InChI Key: QZYZAYDMWHLJJT-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate: is a heterocyclic organic compound. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The tert-butyl group and the carboxylate group attached to the pyrrole ring make this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methyl-1,4-pentadiene and tert-butyl acrylate.

    Reaction Conditions: The reaction involves a cyclization process under acidic or basic conditions, often using catalysts to facilitate the formation of the pyrrole ring.

    Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods:

    Scale-Up: Industrial production may involve continuous flow reactors to handle larger quantities of reactants.

    Optimization: Reaction conditions are optimized for yield and purity, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine:

    Drug Development: Investigated for potential use in pharmaceuticals due to its unique structure.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness:

  • Structural Differences: The presence of the 2-methyl group distinguishes it from other similar compounds.
  • Reactivity: The unique structure influences its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl 5-methyl-2,3-dihydro-1H-pyrrole-4-carboxylate

InChI

InChI=1S/C10H17NO2/c1-7-8(5-6-11-7)9(12)13-10(2,3)4/h11H,5-6H2,1-4H3

InChI Key

QZYZAYDMWHLJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN1)C(=O)OC(C)(C)C

Origin of Product

United States

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